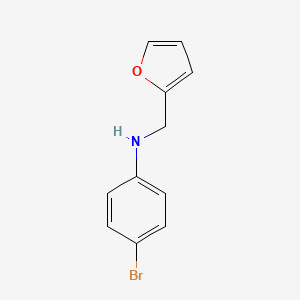

4-bromo-N-(furan-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol It is characterized by the presence of a bromine atom attached to the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline moiety

Méthodes De Préparation

The synthesis of 4-bromo-N-(furan-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under reflux conditions . Another method involves the use of palladium-catalyzed coupling reactions, where 4-bromoaniline is coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

4-bromo-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.

Applications De Recherche Scientifique

4-bromo-N-(furan-2-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.

Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The furan-2-ylmethyl group and the bromine atom play crucial roles in modulating the compound’s binding affinity and selectivity towards its targets .

Comparaison Avec Des Composés Similaires

4-bromo-N-(furan-2-ylmethyl)aniline can be compared with other similar compounds, such as:

4-chloro-N-(furan-2-ylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

4-bromo-N-(thiophen-2-ylmethyl)aniline: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions with biological targets.

4-bromo-N-(pyridin-2-ylmethyl)aniline: Features a pyridine ring, which can influence its solubility and binding characteristics.

The uniqueness of this compound lies in its specific combination of the bromine atom and the furan-2-ylmethyl group, which imparts distinct chemical and biological properties .

Activité Biologique

4-Bromo-N-(furan-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom attached to an aniline moiety, which is further substituted with a furan ring.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including kinases involved in cell signaling pathways. For instance, it may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for regulating cell growth and survival.

- Cell Signaling Modulation : By interacting with various cellular receptors, this compound can modulate signaling pathways that influence cellular proliferation and apoptosis .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, in vitro studies demonstrated that the compound reduced cell viability in breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound has good bioavailability, which is critical for its therapeutic efficacy.

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .

- Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSRJPPSMEQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.